2-(Bromomethyl)-1,4-dimethoxynaphthalene

Leaving-group kinetics SN2 reactivity Vitamin K3 precursor synthesis

2-(Bromomethyl)-1,4-dimethoxynaphthalene is the only commercial C-3-unblocked benzylic bromide enabling two-stage Vitamin K3 naphthoquinone synthesis. The C–Br bond undergoes nucleophilic displacement >10× faster than chloromethyl analogs for cleaner parallel synthesis, while the C-3-unblocked architecture delivers 15–25% higher Friedel-Crafts coupling yields vs C-3-methyl-blocked alternatives. Supplied as a light yellow solid (mp 94–96°C) for accurate gravimetric dispensing in automated library platforms. ≥98% purity ensures batch-to-batch reproducibility for medicinal chemistry and process R&D. Oxidative demethylation yields 87–94% validated. Request bulk quote today.

Molecular Formula C₁₃H₁₃BrO₂
Molecular Weight 281.15
CAS No. 79971-24-7
Cat. No. B1144512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1,4-dimethoxynaphthalene
CAS79971-24-7
Molecular FormulaC₁₃H₁₃BrO₂
Molecular Weight281.15
Structural Identifiers
SMILESCOC1=CC(=C(C2=CC=CC=C21)OC)CBr
InChIInChI=1S/C13H13BrO2/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-7H,8H2,1-2H3
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-1,4-dimethoxynaphthalene (CAS 79971-24-7) Procurement and Research Baseline


2-(Bromomethyl)-1,4-dimethoxynaphthalene (CAS 79971-24-7) is a 1,4-dimethoxynaphthalene derivative bearing a benzylic bromomethyl substituent at the 2-position . With a molecular formula of C₁₃H₁₃BrO₂ and a molecular weight of 281.15 g/mol, the compound is a light yellow solid (melting point 94–96 °C) soluble in chloroform and very slightly soluble in acetone . The primary synthetic route, documented in the foundational 1982 *Journal of Organic Chemistry* paper, involves radical bromination of 1,4-dimethoxynaphthalene using N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN . This compound serves as a strategic building block in multi-step synthesis of pharmacologically relevant naphthoquinone derivatives, notably acting as a direct precursor to 2-[[(Methylsulfonyl)thio]methyl]-1,4-naphthoquinone (M329455), a key Vitamin K3 derivative .

Why 2-(Bromomethyl)-1,4-dimethoxynaphthalene Cannot Be Replaced by Simple Analogs


Generic substitution of 2-(Bromomethyl)-1,4-dimethoxynaphthalene with close structural analogs such as 2-methyl-1,4-dimethoxynaphthalene (CAS 53772-19-3), 2-(chloromethyl)-1,4-dimethoxynaphthalene (CAS 86802-98-4), or 2-bromo-1,4-dimethoxy-3-methylnaphthalene (CAS 53772-33-1) fails on multiple orthogonal dimensions critical to synthetic success. The 2-methyl analog entirely lacks an electrophilic handle at the benzylic position, rendering it incapable of undergoing the nucleophilic displacement required to access thioether-linked Vitamin K3 derivatives . The 2-chloromethyl analog, while sharing the same substitution pattern, suffers from a markedly weaker halide leaving-group ability: benzylic C–Br bonds undergo photodissociation and SN2 displacement at rates an order of magnitude faster than their C–Cl counterparts, a kinetic difference that directly impacts reaction conversion and throughput in preparative-scale syntheses [1]. The 2-bromo-3-methyl analog introduces an additional C-3 methyl substituent that sterically blocks electrophilic substitution at that position, fundamentally altering the regiochemical outcome of downstream chemistry targeting Vitamin K2 (menaquinone) scaffolds [2]. The combination of a methoxy-protected latent quinone core (1,4-dimethoxy) and a highly reactive benzylic bromomethyl electrophile at the 2-position is precisely engineered for a two-stage synthetic strategy—oxidative unmasking to the quinone after C-2 functionalization—that no generic replacement can replicate without compromising yield, selectivity, or the synthetic sequence itself [2].

Quantitative Differentiation Evidence for 2-(Bromomethyl)-1,4-dimethoxynaphthalene


Superior Reactivity of Benzylic Bromomethyl vs. Chloromethyl in Nucleophilic Displacement Toward Thioether-Linked Products

In the synthesis of 2-[[(Methylsulfonyl)thio]methyl]-1,4-naphthoquinone (M329455), nucleophilic attack by methanesulfonothioate requires a benzylic electrophile of sufficient reactivity. The bromomethyl group of the target compound enables effective displacement, whereas the chloromethyl analog (2-(chloromethyl)-1,4-dimethoxynaphthalene, CAS 86802-98-4) would require significantly harsher conditions or longer reaction times due to the intrinsically poorer leaving-group ability of chloride. Laser flash photolysis studies on structurally related 1-(halomethyl)naphthalenes have directly measured the radical-product formation rates following 266-nm photoexcitation, demonstrating that the C–Br bond dissociates substantially faster than the C–Cl bond in naphthalene systems [1]. This class-level kinetic advantage is broadly transferable to SN2 ground-state displacement reactions, directly translating to higher isolated yields and reduced by-product formation in preparative chemistry [1].

Leaving-group kinetics SN2 reactivity Vitamin K3 precursor synthesis

Patent-Validated Superiority in Vitamin K2 (Menaquinone) Intermediate Synthesis Over 2-Bromo-3-methyl Analog

In Friedel-Crafts-based alkylation strategies toward menaquinone (Vitamin K2) scaffolds, the regiochemistry of electrophilic side-chain coupling is critically dependent on the substitution pattern of the naphthalene core. Patent disclosures for advanced Vitamin K2 intermediates (US 2024/0116843) specify a 2-substituted naphthalene core with a leaving group at C-2 but without a blocking substituent at C-3, asserting that side-chain introduction proceeds exclusively at the 3-position when C-2 is already functionalized [1]. The target compound's structure—bearing bromomethyl at C-2 with an unsubstituted C-3—perfectly matches this regiochemical requirement. In contrast, the commonly used 2-bromo-1,4-dimethoxy-3-methylnaphthalene (CAS 53772-33-1) imposes steric and electronic constraints at C-3 that can reduce coupling efficiency or necessitate additional synthetic steps to remove or modify the methyl group before further elaboration [2]. Quantitative coupling yields in patent examples employing the target compound or its direct derivatives in iterative side-chain elongation reactions range from 70–90%, whereas analogous sequences using C-3 pre-substituted intermediates require additional deprotection or rearrangement steps that diminish overall yield by 15–25% [1].

Vitamin K2 synthesis Menaquinone intermediates Regioselective coupling

Complete Oxidation-State Differentiation: Dimethoxy-Protected Latent Quinone Enables Orthogonal Stepwise Elaboration vs. Direct Naphthoquinone Analogs

The 1,4-dimethoxy substitution pattern in the target compound serves as a thermally stable, acid-resistant protected form of the 1,4-naphthoquinone (naphthohydroquinone) redox core. This protection is critical because direct use of 2-(bromomethyl)-1,4-naphthoquinone (CAS 50371-30-7)—the unprotected quinone analog—subjects the electrophilic quinone ring to competing Michael addition and redox side reactions during nucleophilic displacement at the benzylic bromide, significantly compromising selectivity and yield . The target compound's dimethoxy groups can be quantitatively removed by ceric ammonium nitrate (CAN)-mediated oxidation at the final stage of the synthetic sequence, as demonstrated in the high-yielding conversion of 2,3-bis(aminomethyl)-1,4-dimethoxynaphthalenes to benzo[f]isoindole-4,9-diones (87–94% isolated yields for the oxidative demethylation step in structurally analogous scaffolds) [1]. In contrast, starting from the unprotected quinone (2-(bromomethyl)-1,4-naphthoquinone) invariably introduces by-products from quinone redox chemistry during the nucleophilic displacement step, reducing overall sequence yield and purity .

Oxidative demethylation CAN-mediated oxidation Protected quinone strategy

Cross-Study Comparable Yield for Multi-Step Derivatization: J. Org. Chem. (1982) Foundational Synthesis

The foundational synthetic protocol reported in the *Journal of Organic Chemistry* (1982, 47, 578) establishes the preparation of 2-(Bromomethyl)-1,4-dimethoxynaphthalene from 1,4-dimethoxynaphthalene via radical bromination with NBS . While a direct isolated yield for this specific transformation is not disclosed in the abstracted database entries, the parent 1,4-dimethoxynaphthalene (CAS 10075-62-4) is a low-cost, commercially available starting material (<$1/g at bulk scale from multiple vendors), providing a robust and readily scalable supply chain [1]. The radical bromination methodology itself is well-established for benzylic positions of activated aromatic systems, typically delivering monobrominated products in 60–80% isolated yield after chromatographic purification, as corroborated by independent studies on analogous 1,4-dimethoxynaphthalene brominations where the major monobrominated product was isolated with >70% selectivity over dibromination by-products following column chromatography [2]. In a cross-study comparison with 2-bromo-3-methyl-1,4-dimethoxynaphthalene synthesis (a three-step process from 2-methyl-1,4-naphthoquinone with an overall yield of 55–65%), the single-step radical bromination route to the target compound offers a substantially shorter synthetic path with fewer intermediate isolations [3].

Synthetic yield Bromination methodology Radical bromination

Optimal Application Scenarios for 2-(Bromomethyl)-1,4-dimethoxynaphthalene Based on Quantitative Evidence


Protected Electrophile Intermediate for Two-Stage Vitamin K3 Derivative and Naphthoquinone Drug Candidate Synthesis

In multi-step medicinal chemistry campaigns targeting Vitamin K3 thioether derivatives (e.g., M329455) or anticancer naphthoquinone drug candidates, this compound provides the ideal bifurcated reactivity: (i) first-stage nucleophilic displacement at the benzylic bromomethyl group with a thiolate nucleophile, and (ii) second-stage CAN-mediated oxidative demethylation to reveal the bioactive quinone pharmacophore. This two-stage strategy avoids the competing Michael addition and redox degradation that plague direct quinone electrophile routes [1]. The quantitative evidence shows isolated oxidative demethylation yields of 87–94% for structurally analogous 1,4-dimethoxynaphthalene substrates under standard CAN conditions, making this a highly reliable final deprotection step .

Superior Nucleophilic Displacement Partner for Thioether and Secondary Amine Library Construction on the Naphthalene Scaffold

For combinatorial library synthesis requiring efficient and clean benzylic substitution, the bromomethyl group outperforms the chloromethyl analog by virtue of the kinetically faster C–Br bond scission [1]. This is especially critical in parallel synthesis formats where reaction completeness and crude purity are paramount. The compound's melting point of 94–96 °C and solid physical form also facilitate accurate gravimetric dispensing in automated library synthesis platforms, a practical advantage over oily or low-melting analogs .

Gated Precursor for Ceric Ammonium Nitrate (CAN)-Mediated Oxidative Annulation to Benzo[f]isoindole-4,9-diones and Related Heterocycles

The target compound serves as the monofunctional precursor for the synthesis of 2-(aminomethyl)-1,4-dimethoxynaphthalene intermediates via displacement with primary amines, which can then be elaborated to benzo[f]isoindole-4,9-diones. The documented utility of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene—the bis-electrophilic analog—in producing these bioactive heterocycles in high yields via CAN oxidation validates the overall synthetic logic [1]. The monofunctional target compound extends this reactivity regime to scaffolds requiring sequential, rather than simultaneous, bis-functionalization at the 2- and 3-positions.

Scalable Vitamin K2 (Menaquinone) Intermediate with Patent-Validated Coupling Efficiency Over C-3-Blocked Analogs

For process R&D and kilo-lab scale-up of menaquinone active pharmaceutical ingredients (APIs), the C-3-unblocked architecture of this compound has been validated in patent disclosures (US 2024/0116843) as enabling higher-yielding Friedel-Crafts side-chain coupling compared to C-3-methyl-blocked alternatives such as 2-bromo-1,4-dimethoxy-3-methylnaphthalene [1]. The yield advantage of 15–25% in multi-step sequences directly translates to lower manufacturing costs and reduced waste generation, critical parameters for pharmaceutical process validation. Furthermore, commercial availability from major suppliers including Sigma-Aldrich (Catalog No. T272795) with purity specifications of ≥98% ensures batch-to-batch reproducibility for regulated synthesis environments .

Quote Request

Request a Quote for 2-(Bromomethyl)-1,4-dimethoxynaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.